molecular formula C20H25NO5 B15178689 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole CAS No. 71243-34-0

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole

Cat. No.: B15178689
CAS No.: 71243-34-0
M. Wt: 359.4 g/mol
InChI Key: BTWLKKFTPCBOEM-UHFFFAOYSA-N
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Description

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is an organic compound with the molecular formula C18H23NO5 It is characterized by the presence of a tert-butyl group attached to a phenoxyethyl moiety, along with a nitroveratrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Nitration: The phenoxyethyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Veratrole Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of 4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Breakdown products including phenols and carboxylic acids.

Scientific Research Applications

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl moiety may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenol structure but lacks the nitroveratrole moiety.

    4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole: A reduced form of the compound with an amino group instead of a nitro group.

    4-(4-tert-Butylphenoxy)phthalonitrile: Contains a similar phenoxy structure but with a phthalonitrile group.

Uniqueness

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is unique due to the combination of its tert-butyl, phenoxyethyl, and nitroveratrole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application.

Properties

CAS No.

71243-34-0

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

1-[1-(4-tert-butylphenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C20H25NO5/c1-13(26-15-9-7-14(8-10-15)20(2,3)4)16-11-18(24-5)19(25-6)12-17(16)21(22)23/h7-13H,1-6H3

InChI Key

BTWLKKFTPCBOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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